N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine
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Overview
Description
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4-methylcoumarin with a suitable acylating agent, followed by the introduction of the glycine moiety through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to maintain consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The hydroxyl group at the 7-position can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted ethers or esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.
Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species (ROS) and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-L-valine
- N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-valine
- 7-hydroxy-4-methylcoumarin derivatives
Uniqueness
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the chromen-2-one core with the glycine moiety allows for versatile applications and potential therapeutic benefits.
Properties
Molecular Formula |
C16H17NO6 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoyl-methylamino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-9-11-4-3-10(18)7-13(11)23-16(22)12(9)5-6-14(19)17(2)8-15(20)21/h3-4,7,18H,5-6,8H2,1-2H3,(H,20,21) |
InChI Key |
VFQUBTHNAUFREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
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